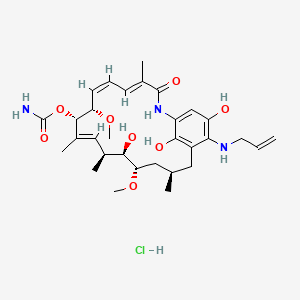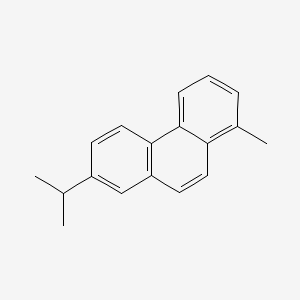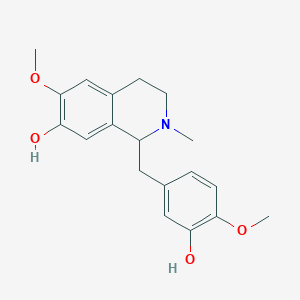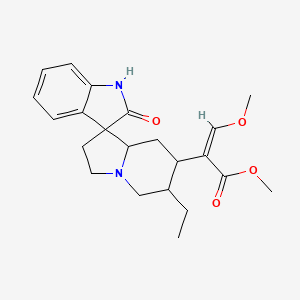
リシンコフィリン
概要
説明
Rhynchophylline is an indole alkaloid found in certain Uncaria species, notably Uncaria rhynchophylla and Uncaria tomentosa . It also occurs in the leaves of Mitragyna speciosa (kratom) and Mitragyna tubulosa . Rhynchophylline has numerous protective properties such as anti-inflammatory, neuroprotective, anti-hypertensive, anti-rhythmic, and sedative effects .
Synthesis Analysis
The asymmetric total syntheses of Rhynchophylline were achieved in 17 steps from butanal and ethyl acrylate . The synthesis features Carreira ring expansion to construct the tetracyclic spirooxindole core in high diastereoselectivity . A collective formal synthesis approach to bioactive oxindole alkaloids, including Rhynchophylline, was completed in a protecting-group free manner .
Molecular Structure Analysis
Rhynchophylline has a complex molecular structure with the molecular formula C22H28N2O4 . The molecular weight is 384.5 g/mol . The IUPAC name is methyl (E)-2-[(3R,6’R,7’S,8’aS)-6’-ethyl-2-oxospiro[indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate .
Chemical Reactions Analysis
Rhynchophylline has been shown to undergo various chemical reactions. For instance, it has been found to have structural stabilities and transformation mechanisms that have been analyzed using HPLC and UPLC-Q-TOF-MS .
Physical And Chemical Properties Analysis
Rhynchophylline has a molecular weight of 384.5 g/mol and a molecular formula of C22H28N2O4 . It is a member of indolizines and has a role as a metabolite .
科学的研究の応用
生合成および代謝経路
リシンコフィリン (RIN) とイソリシンコフィリン (IRN) は、Uncaria rhynchophyllaで産生される、ユニークなスピロインドール構造を持つインドールアルカロイドの代表的なタイプです . これらの植物スピロインドールアルカロイドの生合成経路は、まだほとんどわかっていません . しかし、最近の研究では、U.rhynchophyllaを用いて、スピロインドールアルカロイドの生合成遺伝子を調査し、機能酵素を特徴付けました .
降圧作用と神経保護作用
U.rhynchophyllaの生物活性成分であるIRNは、近年、降圧作用と神経保護作用について広範な注目を集めています . これにより、高血圧や神経疾患の治療薬開発に有望な化合物となります.
構造安定性と変換機構
リシンコフィリン (RIN) とイソリシンコフィリン (IRN) の構造安定性と変換機構を明らかにするために、研究が行われました . これらの研究は、変換生成物の安定性解析に貴重な情報を提供します .
アルツハイマー病の治療
U.rhynchophylla由来のリシンコフィリンとイソリシンコフィリンは、アルツハイマー病の治療に可能性を示しています . これらの天然物の収量が低いため、医薬品としての応用が制限されています . これにより、この分野における更なる研究開発が必要となります.
睡眠への影響
一部の研究では、リシンコフィリンの睡眠への影響は、前頭前皮質 (PFC) と視床下部のプロスタグランジン受容体の mRNA レベルの変化に関連付けられています . これは、睡眠障害の治療における潜在的な応用を意味します.
依存症治療
リシンコフィリンは、メタンフェタミン誘発条件付け場所選好 (CPP) ラットにおいて、脳内の p-Fos とリン酸化 cAMP 応答要素結合タンパク質 (p-CREB) レベルを低下させることで、治療効果を示しました . これは、依存症治療における潜在的な応用を意味します.
作用機序
Target of Action
Rhynchophylline primarily targets N-methyl-D-aspartate (NMDA) receptors and acts as a non-competitive antagonist . It also targets ion channels and tyrosine kinase receptors . These targets play crucial roles in neuronal communication, sleep regulation, and other physiological processes .
Mode of Action
Rhynchophylline interacts with its targets, primarily NMDA receptors, in a non-competitive manner . This interaction leads to changes in brain oscillations during wakefulness and slow-wave sleep . The compound’s effects on these targets can impact sleep through mechanisms involving ion channels, NMDA receptors, tyrosine kinase receptors, extracellular signal-regulated kinases (ERK)/mitogen-activated protein kinases (MAPK), phosphoinositide 3-kinase (PI3K)/RAC serine/threonine-protein kinase (AKT), and nuclear factor-kappa B (NF-κB) pathways .
Biochemical Pathways
Rhynchophylline affects several biochemical pathways. It modifies the expression of genes linked to cell movement, apoptosis/necrosis, and transcription/translation in a brain region-independent manner . It also changes those linked to sleep regulation (e.g., Hcrt, Pmch) in a brain region-specific manner (e.g., in the hypothalamus) . Furthermore, it impacts sleep through mechanisms involving ion channels, NMDA receptors, tyrosine kinase receptors, ERK/MAPK, PI3K/AKT, and NF-κB pathways .
Pharmacokinetics
The oral bioavailability and drug-likeness of Rhynchophylline were calculated to be 41.82% and 0.57, respectively . These properties are crucial for assessing the effects of drug distribution and are important factors in the compound’s bioavailability .
Result of Action
Rhynchophylline has been shown to enhance slow-wave sleep and modify brain oscillations during both wakefulness and slow-wave sleep . It also impacts neuronal communication in a way that could have substantial effects on sleep phenotypes . Moreover, it has been found to ameliorate metabolic disorders in Parkinson’s disease mainly through the regulation of retinol metabolism, arachidonic acid metabolism, glycerophospholipid metabolism, and purine metabolism .
Action Environment
Environmental factors, particularly light intensity, can influence the production of Rhynchophylline . For instance, the contents of Rhynchophylline and its isomer, Isorhynchophylline, significantly increased in Uncaria rhynchophylla leaves at 20% light intensity after 7 and 21 days . Additionally, precipitation has been found to be a major factor affecting the content of Rhynchophylline .
Safety and Hazards
生化学分析
Biochemical Properties
Rhynchophylline interacts with various enzymes and proteins. It is a non-competitive NMDA antagonist and a calcium channel blocker . It has been shown to inhibit calcium influx and prevent glutamate-induced neuronal death in vitro . The interaction of Rhynchophylline with these biomolecules plays a crucial role in its biochemical reactions .
Cellular Effects
Rhynchophylline has significant effects on various types of cells and cellular processes. It has been shown to increase sleep time in rodents . It can impact sleep through mechanisms involving ion channels, N-methyl-D-aspartate (NMDA) receptors, tyrosine kinase receptors, extracellular signal-regulated kinases (ERK)/mitogen-activated protein kinases (MAPK), phosphoinositide 3-kinase (PI3K)/RAC serine/threonine-protein kinase (AKT), and nuclear factor-kappa B (NF-κB) pathways .
Molecular Mechanism
Rhynchophylline exerts its effects at the molecular level through various mechanisms. It acts as a noncompetitive NMDA glutamate receptor antagonist and inhibits calcium influx, thereby preventing glutamate-induced neuronal death . It also suppresses the expression of toll-like receptor 4, NOD-like receptor protein 3, and cyclooxygenase 2 .
Temporal Effects in Laboratory Settings
The effects of Rhynchophylline change over time in laboratory settings. It has been shown to enhance slow wave sleep (SWS) after both injections, suppress paradoxical sleep (PS) in the light but enhance PS in the dark period . Furthermore, Rhynchophylline modifies brain oscillations during both wakefulness and SWS (including delta activity dynamics) in a time-dependent manner .
Dosage Effects in Animal Models
The effects of Rhynchophylline vary with different dosages in animal models. For instance, it has been shown to reduce locomotor activity, and increase sleep time when co-administered with pentobarbital in mice .
Metabolic Pathways
Rhynchophylline is involved in several metabolic pathways. It has been shown to ameliorate metabolic disorders in Parkinson’s disease mainly through the regulation of retinol metabolism, arachidonic acid metabolism, glycerophospholipid metabolism, and purine metabolism .
Transport and Distribution
It is known that Rhynchophylline is an important active component of Uncaria rhynchophylla, which is used in traditional Chinese medicine .
Subcellular Localization
A highly efficient protoplast-based transient expression system was used for subcellular localization of transcription factor UrWRKY37
特性
| { "Design of the Synthesis Pathway": "The synthesis of Rhynchophylline can be achieved through a multi-step process involving the condensation of various precursors.", "Starting Materials": [ "4-hydroxyphenylacetaldehyde", "ethyl acetoacetate", "ammonium acetate", "methyl iodide", "sodium borohydride", "piperidine" ], "Reaction": [ "Condensation of 4-hydroxyphenylacetaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline", "Methylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with methyl iodide and sodium borohydride to form 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxaldehyde", "Reductive amination of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxaldehyde with piperidine to form Rhynchophylline" ] } | |
CAS番号 |
76-66-4 |
分子式 |
C22H28N2O4 |
分子量 |
384.5 g/mol |
IUPAC名 |
methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15-,19-,22+/m1/s1 |
InChIキー |
DAXYUDFNWXHGBE-UKMPBLTPSA-N |
異性体SMILES |
CC[C@@H]1CN2CC[C@@]3([C@H]2C[C@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O |
SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
正規SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
外観 |
Solid powder |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


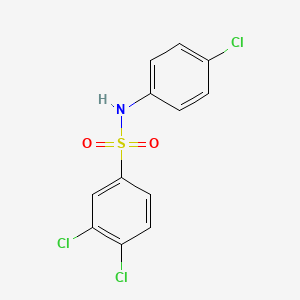
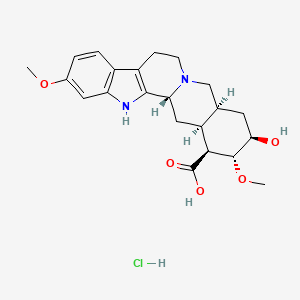

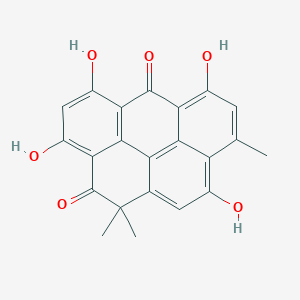
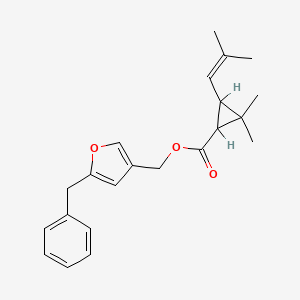
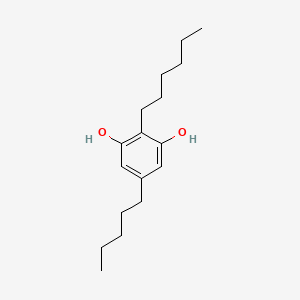
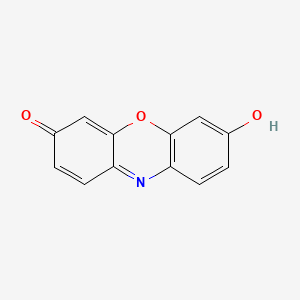
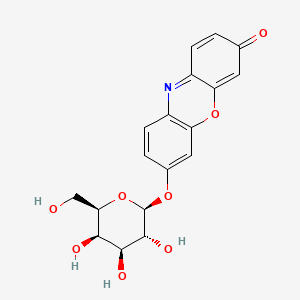
![[(2S,3R,4S,5S)-2-[(2E,4E,6E)-deca-2,4,6-trien-2-yl]-4-methoxy-5-methyloxan-3-yl] 2-aminoacetate](/img/structure/B1680545.png)

